N-(3-acetylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide N-(3-acetylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14762629
InChI: InChI=1S/C19H20N6O2/c1-13(26)15-3-2-4-16(11-15)21-19(27)14-7-9-24(10-8-14)18-6-5-17-22-20-12-25(17)23-18/h2-6,11-12,14H,7-10H2,1H3,(H,21,27)
SMILES:
Molecular Formula: C19H20N6O2
Molecular Weight: 364.4 g/mol

N-(3-acetylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC14762629

Molecular Formula: C19H20N6O2

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide -

Specification

Molecular Formula C19H20N6O2
Molecular Weight 364.4 g/mol
IUPAC Name N-(3-acetylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C19H20N6O2/c1-13(26)15-3-2-4-16(11-15)21-19(27)14-7-9-24(10-8-14)18-6-5-17-22-20-12-25(17)23-18/h2-6,11-12,14H,7-10H2,1H3,(H,21,27)
Standard InChI Key OZZRZZFYHSQFMR-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3

Introduction

N-(3-acetylphenyl)-1-( triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring linked to a triazolo-pyridazine moiety and an acetylphenyl group. Its molecular formula is C19H20N6O2, indicating a molecular weight of approximately 380 g/mol, though specific values may vary slightly based on the source. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, which could be explored for various therapeutic applications.

Structural Features

The compound's structure includes:

Synthesis

The synthesis of N-(3-acetylphenyl)-1-( triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. These methods allow for moderate to high yields in producing the desired compound. The synthesis often starts with readily available precursors and involves reactions such as condensation, cyclization, and substitution to form the complex heterocyclic structure.

Biological Activities

Preliminary studies indicate that this compound exhibits notable biological activities, including potential roles as an inhibitor of various enzymes and receptors involved in inflammatory and cancer pathways. Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Table: Potential Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-acetylphenyl)-1-( triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamideTriazolo-pyridazine moiety, acetylphenyl groupPotential enzyme inhibitor, receptor modulator
N-(3-acetylphenyl)-3-(6-methoxy triazolo[4,3-b]pyridazin)Methoxy group on triazolePotential anticancer activity
N-(4-acetylphenyl)-2-[3-(2-pyridinyl) triazolo[4,3-b]pyridazin]Pyridinyl substitutionInhibitory effects on kinases

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